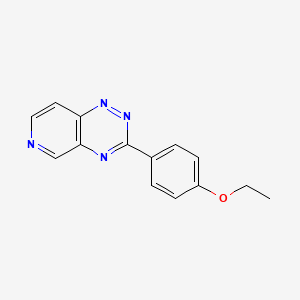

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine

Beschreibung

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a fused heterocyclic compound featuring a pyridine ring condensed with a 1,2,4-triazine moiety. The 3-position of the pyrido-triazine system is substituted with a 4-ethoxy-phenyl group, which modulates its physicochemical properties and biological activity. This compound belongs to a class of nitrogen-rich heterocycles known for their diverse pharmacological profiles, particularly antifungal activity .

Eigenschaften

CAS-Nummer |

121845-63-4 |

|---|---|

Molekularformel |

C14H12N4O |

Molekulargewicht |

252.27 g/mol |

IUPAC-Name |

3-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazine |

InChI |

InChI=1S/C14H12N4O/c1-2-19-11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,2H2,1H3 |

InChI-Schlüssel |

VQLHQAWJTBFBDQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Synthesis Methods

The traditional method for synthesizing triazine derivatives typically involves refluxing starting materials in solvents such as glacial acetic acid. For example, the reaction of 1,2-diketones with acyl hydrazides and ammonium acetate can yield triazine compounds under reflux conditions. The general procedure includes:

- Materials : 1,2-diketone, acyl hydrazide, ammonium acetate.

- Solvent : Glacial acetic acid.

- Conditions : Reflux for 6-24 hours.

This method has been reported to yield products in varying efficiencies, often requiring extended reaction times and leading to side products when using heterocyclic starting materials.

In conventional thermal conditions, a typical reaction setup might involve heating a mixture of starting materials at elevated temperatures (150-200 °C) for several hours. For instance, the synthesis of pyrido(3,4-e)(1,2,4)triazines could follow a similar approach with modifications based on specific reactants used.

Microwave-Assisted Synthesis

3.1 Advantages of Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful alternative to traditional methods due to its ability to significantly reduce reaction times and improve yields. The main advantages include:

- Shorter Reaction Times : Many reactions that would take hours can be completed in minutes.

- Higher Yields : Optimized conditions often lead to higher product yields with fewer side products.

3.2 Protocols for Microwave-Assisted Synthesis

A typical protocol for synthesizing 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine using microwave irradiation might involve:

- Materials : A specific combination of 1,2-diketones and acyl hydrazides.

- Solvent : Acetic acid or other suitable solvents.

- Conditions : Microwave irradiation at temperatures around 180 °C for approximately 5 minutes.

For example, one study demonstrated that using microwave conditions led to the formation of triazines with yields exceeding 85%.

Comparative Analysis of Synthesis Methods

| Method | Reaction Time | Yield (%) | Side Products |

|---|---|---|---|

| Traditional Reflux | 6-24 hours | <30% | High |

| Conventional Thermal | 150-200 °C | Varies | Moderate |

| Microwave-Assisted | 5 minutes | >85% | Low |

This table illustrates the efficiency and effectiveness of microwave-assisted synthesis compared to traditional methods.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriumethoxid in Ethanol oder Kalium-tert-butoxid in tert-Butanol.

Wichtigste gebildete Produkte

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Phenylderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazin seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab:

Biologische Aktivität: Es kann mit bestimmten Enzymen oder Rezeptoren interagieren und deren Funktion hemmen oder aktivieren. Die molekularen Zielstrukturen können Kinasen, Proteasen oder andere Proteine sein, die an Krankheitspfaden beteiligt sind.

Materialwissenschaft: Es kann als Vernetzungsmittel oder Stabilisator in Polymermatrizen wirken und die Eigenschaften des Materials verbessern.

Wirkmechanismus

The mechanism by which 3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Material Science: It may act as a cross-linking agent or stabilizer in polymer matrices, enhancing the material’s properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Pyrido[3,4-e]-1,2,4-Triazine Family

Key structural variations among pyrido-triazine derivatives include substituents at the 3-position and modifications to the fused ring system. Below is a comparative analysis:

Key Observations :

- Substituent Effects : The 4-trifluoromethyl-phenyl derivative exhibits potent antifungal activity (MIC 8–16 µg/mL) against Candida albicans, comparable to lead compounds in the pyrido-triazine class . The electron-withdrawing CF3 group may enhance target binding via hydrophobic or dipolar interactions. In contrast, the ethoxy group in the target compound introduces moderate electron-donating effects, which could alter pharmacokinetics or potency.

- The ethoxy group strikes a balance between hydrophilicity and membrane affinity .

Heterocyclic Core Modifications

Replacing the pyridine ring with other aromatic systems significantly impacts bioactivity:

- Benzotriazine Analogues : Dihydrobenzotriazines (e.g., 3,3-disubstituted dihydrobenzotriazines) show weaker antifungal activity compared to pyrido-triazines due to reduced aromaticity and metabolic instability . The fully aromatic pyrido-triazine core in the target compound likely enhances stability and target engagement.

- Pyrimido-Triazine Derivatives : Compounds like 3-(3,4-dichlorophenyl)-pyrimido[5,4-e]-1,2,4-triazine-5,7-dione exhibit anticancer activity (IC50 ~0.016 mM for β-catenin/TCF inhibition) but lack reported antifungal effects. This highlights the specificity conferred by the pyrido-triazine scaffold for antifungal applications .

Mechanism of Action and Selectivity

Pyrido-triazines likely inhibit fungal enzymes involved in ergosterol biosynthesis or redox homeostasis. The 3-substituent’s electronic and steric properties dictate target affinity:

- 3-Aryl Substitutents : Aryl groups (e.g., 4-CF3-phenyl) enhance activity against Candida via π-π stacking or hydrophobic interactions with fungal cytochrome P450 enzymes .

- Pyridine vs. Benzene Rings : The pyridine ring’s nitrogen atom increases hydrophilicity, improving solubility and reducing off-target effects in mammalian cells .

Biologische Aktivität

3-(4-Ethoxy-phenyl)-pyrido(3,4-e)(1,2,4)triazine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyrido-triazine core structure which is known for various biological activities, including anticancer properties and enzyme inhibition.

Anticancer Activity

Research has shown that derivatives of triazine compounds exhibit significant anticancer activities. For instance, studies on related triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.25 |

| Compound B | HeLa (Cervical Cancer) | 1.03 |

| Compound C | HepG2 (Liver Cancer) | 12.21 |

In contrast, the specific cytotoxicity of this compound against these cell lines remains to be fully elucidated in published literature. However, its structural similarities to other active triazines suggest potential for similar activity.

Enzyme Inhibition

Triazine derivatives are also known to inhibit various kinases involved in cancer progression. For example, studies indicate that certain triazines inhibit protein kinases like CDK2 and Abl. The lack of NH groups in the structure of some derivatives has been linked to their reduced kinase inhibitory activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological efficacy of new compounds. The presence of specific functional groups can significantly influence the biological activity of triazine derivatives. For instance:

- Substituents : The ethoxy group at the para position of the phenyl ring may enhance lipophilicity and cellular uptake.

- Core Structure : The pyrido-triazine core is bioisosteric to purines and has been associated with a broad spectrum of biological activities.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Pyrazolo[4,3-e][1,2,4]triazines : This study synthesized various derivatives and evaluated their anticancer activities against MCF-7 and K-562 cell lines. The results indicated that while some compounds showed promising activity, others did not exhibit significant cytotoxicity due to structural limitations .

- In Silico Studies : Molecular docking studies have been employed to predict potential interactions between this compound and target proteins involved in cancer pathways. These studies can provide insights into how modifications in structure could enhance efficacy .

Q & A

Basic: What synthetic routes are recommended for preparing 3-(4-Ethoxy-phenyl)-pyrido[3,4-e][1,2,4]triazine?

The compound can be synthesized via condensation reactions using methods adapted from trisubstituted triazine syntheses. Key steps include:

- Reacting 3-(2-pyridyl)-1,2,4-triazine precursors with 4-ethoxyphenyl derivatives under reflux in ethanol or acetic acid .

- Employing Vogel’s protocols for cyclization, where intermediates like 5,6-diphenyl-1,2,4-triazine are functionalized with ethoxyphenyl groups at the 3-position .

- Monitoring reaction progress via TLC and purifying via recrystallization (e.g., using ethanol/water mixtures).

Table 1: Example Reaction Conditions

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(2-pyridyl)-5,6-diphenyltriazine | Ethanol | 80 | 12 | 65–75 |

Basic: How is the compound characterized post-synthesis?

Characterization involves:

- Melting Point Analysis : Confirm purity (deviations >2°C suggest impurities) .

- Elemental Analysis : Validate stoichiometry (C, H, N content within ±0.3% of theoretical) .

- FT-IR Spectroscopy : Identify functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, aromatic C-O at 1250 cm⁻¹) .

- 1H/13C NMR : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridotriazine protons .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict antifungal activity. Evidence shows substituents at the 3-position (e.g., alkyl, heterocyclic groups) correlate with MIC values .

- Molecular Docking : Identify binding interactions with fungal targets (e.g., CYP51 in Candida). Pyridyl and triazine moieties form π-π stacking and H-bonds with active sites .

- ADMET Prediction : Prioritize derivatives with optimal permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) and low hepatotoxicity .

Advanced: What strategies address contradictory MIC data in antifungal assays?

Discrepancies in MIC values (e.g., ≤16 µg/mL in some studies vs. higher thresholds) may arise from:

- Strain Variability : Test across clinical isolates (e.g., Candida albicans vs. C. glabrata) .

- Assay Conditions : Standardize agar dilution methods (pH 7.2, 48h incubation) to minimize variability .

- Compound Stability : Assess degradation in DMSO stock solutions via HPLC before assays .

Advanced: How does substitution at the 3-position modulate biological activity?

- Electron-Withdrawing Groups (e.g., NO₂): Enhance antifungal activity by increasing electrophilicity and target binding .

- Bulky Substituents (e.g., biphenyl): Improve selectivity but may reduce solubility. Balance via logP optimization (target 2–3) .

- Amino/Acylamino Groups : Introduce H-bond donors, improving interactions with fungal enzymes .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Collect solid residues in sealed containers; avoid aqueous washdown .

Advanced: What coordination chemistry applications exist for this compound?

- Metal Complexation : The pyridotriazine core binds Fe(II) and Pt(II) ions, forming stable complexes. Example: Analogous triazines act as ligands in ferrozine-like iron sensors .

- Anticancer Studies : Platinum complexes (e.g., LPtCl₂) show DNA cross-linking activity, mimicking cisplatin mechanisms .

Advanced: How can reaction yields be optimized using modern techniques?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yields by 15–20% via uniform heating .

- One-Pot Methods : Combine precursor condensation and cyclization steps, minimizing intermediate isolation .

Basic: What analytical techniques confirm purity and structural integrity?

- HPLC : Use C18 columns (ACN/water gradient) to quantify purity (>95%) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 285.3 for related compounds) .

Advanced: How to resolve spectral data inconsistencies during characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.